

# Endogenous Ligands for the GPR35 Receptor: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

# Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of conditions, including inflammatory bowel disease, cancer, and cardiovascular disorders.[1][2] Despite its discovery over two decades ago, the deorphanization of GPR35 has been complex, with several endogenous molecules proposed as candidate ligands.[1][3] This technical guide provides a comprehensive overview of the current understanding of endogenous ligands for GPR35, their signaling pathways, and the experimental methodologies used for their characterization. The information is tailored for researchers, scientists, and drug development professionals working to unravel the physiological roles of GPR35 and explore its therapeutic potential.

# **Putative Endogenous Ligands for GPR35**

While GPR35 is still officially considered an orphan receptor, several endogenous molecules have been identified as potential agonists.[4] However, the physiological relevance of some of these ligands remains a subject of debate due to low potency or significant species-specific differences in activity. The most prominent proposed endogenous ligands are detailed below.

# **Kynurenic Acid (KYNA)**



Kynurenic acid, a metabolite of the tryptophan pathway, was one of the first endogenous ligands to be proposed for GPR35. It is present in various tissues, including the gastrointestinal tract and the immune system, where GPR35 is also highly expressed. However, the affinity of KYNA for GPR35 is in the low micromolar range, and its potency varies significantly across species, being considerably higher in rodents than in humans. This has led to questions about its role as a true physiological ligand in humans.

# Lysophosphatidic Acid (LPA)

Lysophosphatidic acid, a bioactive phospholipid, has also been suggested as an endogenous ligand for GPR35. Specifically, 2-acyl LPA species have been shown to induce GPR35-dependent signaling. This is supported by the homology of GPR35 to other LPA receptors. LPA has been shown to signal through GPR35 in macrophages to maintain intestinal homeostasis.

# Chemokine (C-X-C motif) Ligand 17 (CXCL17)

CXCL17, a mucosal chemokine, has been identified as a potential high-affinity ligand for GPR35, leading to the proposal of renaming GPR35 to CXCR8. However, this finding is controversial, with other studies failing to replicate CXCL17-induced GPR35 activation in various assay systems. These conflicting reports highlight the need for further investigation to clarify the relationship between CXCL17 and GPR35.

# 5-Hydroxyindoleacetic Acid (5-HIAA)

More recently, 5-hydroxyindoleacetic acid, a major metabolite of serotonin, has been identified as a potent endogenous ligand for GPR35. 5-HIAA is produced by platelets and mast cells and has been shown to promote the recruitment of GPR35-expressing neutrophils to sites of inflammation. The discovery of 5-HIAA as a GPR35 ligand provides a new avenue for understanding the receptor's role in immune responses.

# **Quantitative Data on Endogenous Ligand Activity**

The potency of proposed endogenous ligands for GPR35 varies depending on the species and the assay used. The following tables summarize the available quantitative data (EC50 values) for the activation of human and rat GPR35 by these ligands in different functional assays.

Table 1: Potency (EC50) of Endogenous Ligands at Human GPR35



Ligand	Assay Type	Reported EC50 (μM)
Kynurenic Acid	β-arrestin Recruitment	>100
Kynurenic Acid	Calcium Mobilization	217
Lysophosphatidic Acid	Calcium Mobilization	Not explicitly stated for human GPR35, but 2-oleoyl LPA showed significant response
CXCL17	Calcium Mobilization	~0.1 (Controversial)
5-HIAA	Receptor Internalization	Dose-dependent internalization observed

Table 2: Potency (EC50) of Endogenous Ligands at Rat GPR35

Ligand	Assay Type	Reported EC50 (μM)
Kynurenic Acid	β-arrestin Recruitment	66
Lysophosphatidic Acid	Calcium Mobilization	Not explicitly stated
CXCL17	Not reported	-
5-HIAA	Receptor Internalization	Dose-dependent internalization observed

# **GPR35 Signaling Pathways**

Upon activation by an agonist, GPR35 can couple to several heterotrimeric G proteins, primarily Gai/o and Ga12/13, to initiate downstream signaling cascades. The receptor can also signal independently of G proteins through the recruitment of  $\beta$ -arrestin.

# **G Protein-Dependent Signaling**

• Gαi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

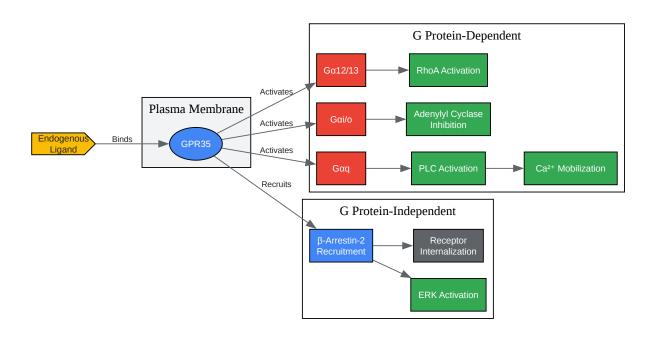


- G $\alpha$ 12/13 Pathway: Activation of G $\alpha$ 12/13 stimulates the RhoA signaling cascade, which plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation.
- Calcium Mobilization: GPR35 activation can also lead to an increase in intracellular calcium concentrations, likely through Gαq-mediated activation of phospholipase C, although the precise G protein linkage can be cell-type dependent.

# **G Protein-Independent Signaling (β-Arrestin Pathway)**

Agonist binding to GPR35 promotes its phosphorylation by G protein-coupled receptor kinases (GRKs), creating a binding site for  $\beta$ -arrestin-2. The recruitment of  $\beta$ -arrestin not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway.

Below are diagrams illustrating the key signaling pathways activated by GPR35.



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Caption: GPR35 Signaling Pathways.

# **Experimental Protocols**

Characterizing the interaction of endogenous ligands with GPR35 requires a variety of in vitro functional assays. Below are detailed methodologies for three key experiments.

# **Calcium Mobilization Assay**

This assay measures the increase in intracellular calcium concentration following receptor activation, typically mediated by  $G\alpha q$  or  $G\alpha i/o$  (via  $\beta y$  subunits) signaling pathways.

#### Materials:

- HEK293 cells stably or transiently expressing GPR35.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Probenecid (to prevent dye leakage).
- Test ligands (e.g., kynurenic acid, LPA).
- 96- or 384-well black, clear-bottom assay plates.
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

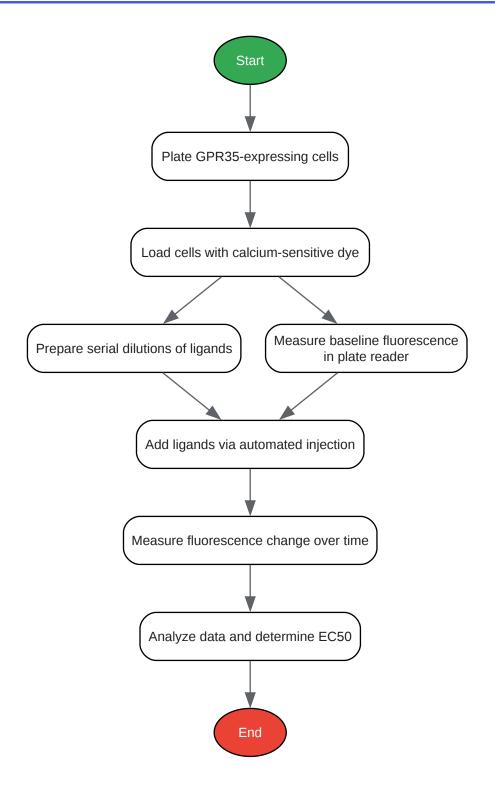
#### Procedure:

- Cell Plating: Seed GPR35-expressing HEK293 cells into black, clear-bottom assay plates at an appropriate density and allow them to adhere overnight.
- Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2  $\mu$ M Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
- Remove the culture medium from the cells and add the dye loading buffer to each well.



- Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
- Ligand Preparation: Prepare serial dilutions of the test ligands in assay buffer at 2x the final desired concentration.
- Assay Measurement:
  - Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
  - Measure the baseline fluorescence for a set period.
  - Use the automated injector to add the 2x ligand solutions to the wells.
  - Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
- Data Analysis:
  - Determine the peak fluorescence response for each well.
  - Subtract the baseline fluorescence from the peak response.
  - Plot the change in fluorescence against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.





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Caption: Calcium Mobilization Assay Workflow.

# **β-Arrestin Recruitment Assay**



This assay directly measures the interaction between GPR35 and  $\beta$ -arrestin-2 upon agonist stimulation, providing a readout for receptor activation that is independent of G protein coupling. The PathHunter® assay from DiscoverX is a commonly used platform for this purpose.

#### Materials:

- PathHunter® CHO-K1 GPR35 β-Arrestin cells (or a similar cell line).
- Cell culture medium and supplements.
- Assay buffer.
- · Test ligands.
- PathHunter® detection reagents.
- White, solid-bottom assay plates.
- · Luminescence plate reader.

#### Procedure:

- Cell Plating: Seed the PathHunter® GPR35 cells into white, solid-bottom assay plates and incubate overnight.
- Ligand Preparation: Prepare serial dilutions of the test ligands in assay buffer.
- Ligand Addition: Add the diluted ligands to the respective wells of the cell plate.
- Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and βarrestin recruitment.
- Detection:
  - Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
  - Add the detection reagent to each well.

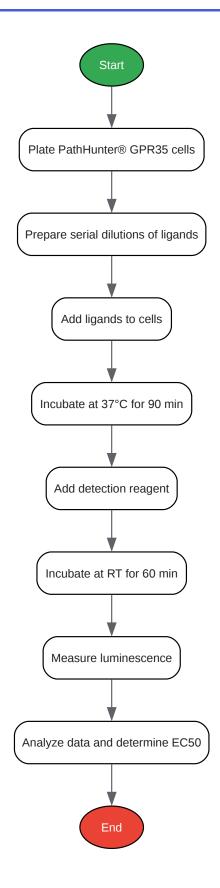






- Incubate the plate at room temperature for 60 minutes in the dark.
- Measurement: Measure the chemiluminescent signal using a plate reader.
- Data Analysis:
  - Plot the luminescence signal against the ligand concentration.
  - Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.





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Caption: β-Arrestin Recruitment Assay Workflow.



# [35S]GTPyS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. It provides a direct measure of G protein activation and is particularly useful for Gαi/o-coupled receptors.

#### Materials:

- Cell membranes prepared from cells expressing GPR35.
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
- [35S]GTPyS.
- GDP.
- · Test ligands.
- Scintillation vials and scintillation fluid.
- · Glass fiber filter mats.
- Cell harvester.
- Scintillation counter.

#### Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the GPR35-expressing cell membranes, GDP (to ensure binding of [35S]GTPγS is agonist-dependent), and the test ligand at various concentrations in assay buffer.
- Initiate Reaction: Add [35S]GTPyS to initiate the binding reaction.
- Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
- Termination and Filtration:



- Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPyS.
- Measurement:
  - Place the filter mats into scintillation vials with scintillation fluid.
  - Quantify the amount of bound [35S]GTPyS using a scintillation counter.
- Data Analysis:
  - Subtract the non-specific binding (measured in the absence of membranes or presence of excess unlabeled GTPyS) from all values.
  - Plot the specific binding against the ligand concentration and fit the data to determine the EC50 and Emax values.

## Conclusion

The identification and characterization of endogenous ligands for GPR35 are crucial for understanding its physiological functions and for the development of novel therapeutics. While several candidate ligands have been proposed, the field is still evolving, with ongoing research aimed at definitively identifying the true endogenous agonist(s) and elucidating the complexities of GPR35 signaling. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this important receptor. The continued application of robust pharmacological assays will be essential for validating these ligands and for screening new chemical entities that can modulate GPR35 activity for therapeutic benefit.

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